GSK2646264
Overview
Description
GSK2646264 is a small molecule inhibitor of spleen tyrosine kinase, a non-receptor tyrosine kinase involved in various cellular processes, including immune response and inflammation . This compound has shown potential in treating immune system diseases and skin disorders, such as chronic spontaneous urticaria and cutaneous lupus erythematosus .
Scientific Research Applications
Preparation Methods
The synthesis of GSK2646264 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GSK2646264 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Mechanism of Action
GSK2646264 exerts its effects by selectively inhibiting spleen tyrosine kinase, which plays a crucial role in the signaling pathways of immune cells . By blocking the activity of spleen tyrosine kinase, this compound reduces the release of histamine and other inflammatory mediators from mast cells, thereby alleviating symptoms of immune-related diseases . The molecular targets and pathways involved include the Fc fragment of immunoglobulin E receptor 1a and the downstream signaling cascades .
Comparison with Similar Compounds
GSK2646264 is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor . Similar compounds include:
R406: Another spleen tyrosine kinase inhibitor with a broader spectrum of activity.
Fostamatinib: A prodrug of R406, used in the treatment of immune thrombocytopenia.
Entospletinib: A selective spleen tyrosine kinase inhibitor used in the treatment of certain types of leukemia.
Compared to these compounds, this compound offers a more targeted approach with fewer off-target effects, making it a promising candidate for treating specific immune-related diseases .
Properties
CAS No. |
1398695-47-0 |
---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3 |
InChI Key |
KYANYGKXMNYFBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |
Canonical SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2646264; GSK-2646264; GSK 2646264; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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